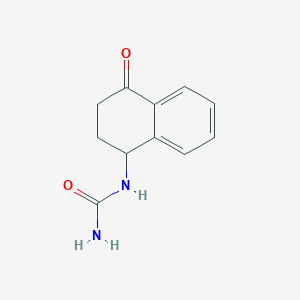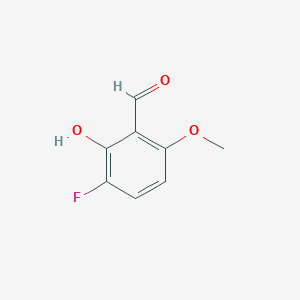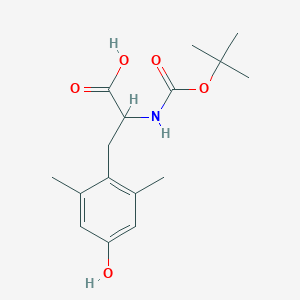
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with suitable reagents to introduce the dimethyl and carboxylic acid groups. One common method involves the alkylation of thiomorpholine with methyl iodide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (R)-2,2-dimethylthiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(R)-2,2-dimethylthiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Thiomorpholine-3-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
2,2-Dimethyl-morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Uniqueness: (R)-2,2-dimethylthiomorpholine-3-carboxylic acid is unique due to the presence of both dimethyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO2S |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2,2-dimethylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
PPNGSCRYZMXTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NCCS1)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)











